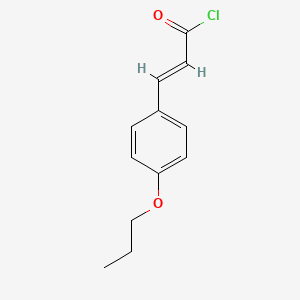![molecular formula C13H17N3O2S2 B12341355 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile is a chemical compound with the molecular formula C13H17N3O2S2 It is known for its unique structure, which includes a tert-butylsulfonyl group and a hydrazono group attached to a phenyl ring substituted with a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile typically involves the reaction of tert-butylsulfonyl chloride with 2-[[4-(methylthio)phenyl]hydrazono]acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butylsulfonyl group may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butylsulfonyl-2-[[4-(methylsulfonyl)phenyl]hydrazono]acetonitrile
- 2-Tert-butylsulfonyl-2-[[4-(ethylthio)phenyl]hydrazono]acetonitrile
Uniqueness
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile is unique due to the presence of the methylthio group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C13H17N3O2S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+ |
Clave InChI |
RZYWHOPOHRFRMI-FOWTUZBSSA-N |
SMILES isomérico |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N |
SMILES canónico |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


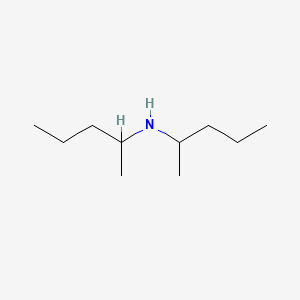
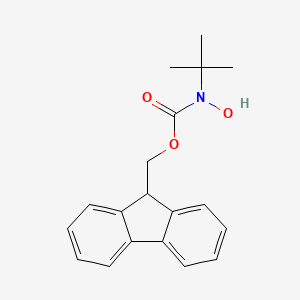
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
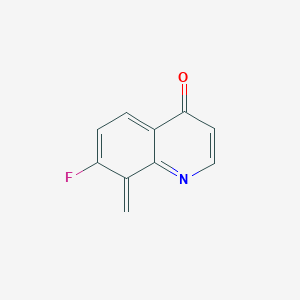

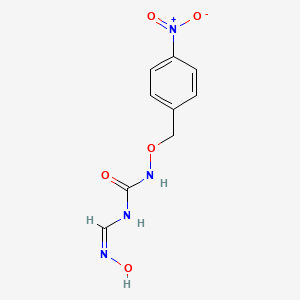
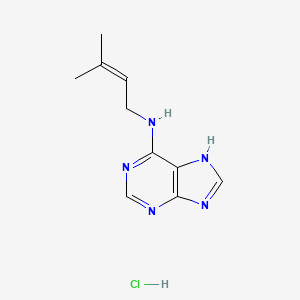
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
